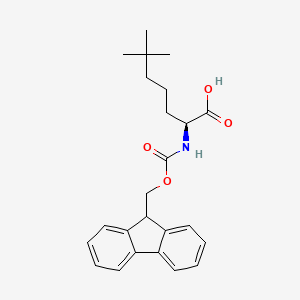
3-(4-Acetylphenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetylphenyl)-3-oxopropanenitrile is an organic compound that features a nitrile group, a ketone group, and an acetyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-acetylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro, halogen, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
3-(4-Acetylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers, dyes, and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-3-oxopropanenitrile involves its interaction with various molecular targets, such as enzymes or receptors. The nitrile and ketone groups can form hydrogen bonds or covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one: This compound shares the acetylphenyl group but has a different core structure, leading to distinct chemical properties and applications.
1-(4-Acetylphenyl)-3-alkylimidazolium salts: These compounds also contain the acetylphenyl group and are used in different contexts, such as ionic liquids and enzyme inhibitors.
Uniqueness
3-(4-Acetylphenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(4-acetylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H9NO2/c1-8(13)9-2-4-10(5-3-9)11(14)6-7-12/h2-5H,6H2,1H3 |
InChI Key |
HPCRWNNXEQEGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
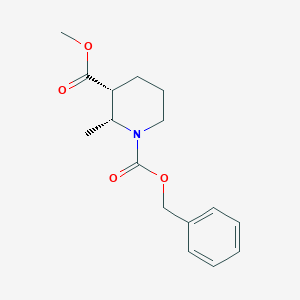

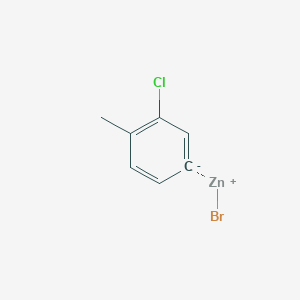
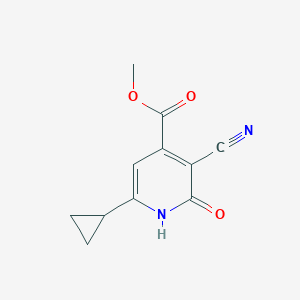
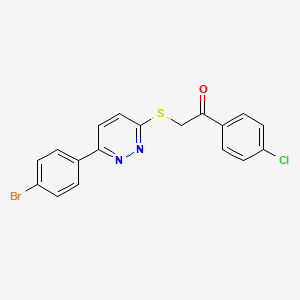

![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)



